SphK1&2-IN-1 Dual Isoform Inhibition Profile vs. Selective Inhibitor PF-543
SphK1&2-IN-1 exhibits a moderate, balanced dual inhibition profile against both SphK1 and SphK2, with 14.3% inhibition of SphK1 and 26.5% inhibition of SphK2 at 10 µM, yielding a SphK2:SphK1 inhibition ratio of approximately 1.85 . This contrasts sharply with the selective SphK1 inhibitor PF-543, which demonstrates an IC50 of 2–3.6 nM for SphK1 versus 356 nM for SphK2, representing a selectivity ratio of >100-fold in favor of SphK1 [1].
| Evidence Dimension | SphK1 and SphK2 inhibition profile |
|---|---|
| Target Compound Data | SphK1: 14.3% inhibition at 10 µM; SphK2: 26.5% inhibition at 10 µM; SphK2:SphK1 ratio ≈ 1.85 |
| Comparator Or Baseline | PF-543: SphK1 IC50 = 2–3.6 nM; SphK2 IC50 = 356 nM; SphK1:SphK2 selectivity ratio >100 |
| Quantified Difference | SphK1&2-IN-1 provides near-balanced dual inhibition (SphK2-preferring by 1.85-fold), whereas PF-543 is >100-fold SphK1-selective |
| Conditions | SphK1&2-IN-1: ADP2 fluorescence intensity assay using human recombinant SphK1 (30 min) and SphK2 (60 min) at 10 µM ; PF-543: in vitro kinase assay with human recombinant enzymes [1] |
Why This Matters
Researchers requiring simultaneous blockade of both SphK isoforms for compensatory pathway studies must select SphK1&2-IN-1 over PF-543, as PF-543's pronounced SphK1 selectivity will leave SphK2 activity largely intact and potentially trigger isoform compensation mechanisms.
- [1] Schnute ME, McReynolds MD, Kasten T, et al. Modulation of cellular S1P levels with a novel, potent and selective inhibitor of sphingosine kinase-1. Biochem J. 2012;444(1):79-88. View Source
